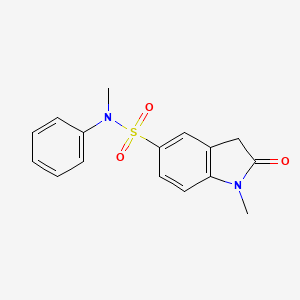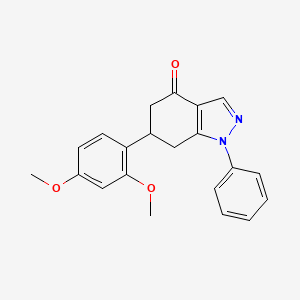
1H-Indole-5-sulfonamide, 2,3-dihydro-N,1-dimethyl-2-oxo-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-5-sulfonamide, 2,3-dihydro-N,1-dimethyl-2-oxo-N-phenyl- is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Métodos De Preparación
The synthesis of 1H-Indole-5-sulfonamide, 2,3-dihydro-N,1-dimethyl-2-oxo-N-phenyl- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux in methanol . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Análisis De Reacciones Químicas
1H-Indole-5-sulfonamide, 2,3-dihydro-N,1-dimethyl-2-oxo-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
1H-Indole-5-sulfonamide, 2,3-dihydro-N,1-dimethyl-2-oxo-N-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-5-sulfonamide, 2,3-dihydro-N,1-dimethyl-2-oxo-N-phenyl- involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways . For instance, it may inhibit enzymes involved in cell proliferation, leading to its anticancer effects .
Comparación Con Compuestos Similares
1H-Indole-5-sulfonamide, 2,3-dihydro-N,1-dimethyl-2-oxo-N-phenyl- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
What sets 1H-Indole-5-sulfonamide, 2,3-dihydro-N,1-dimethyl-2-oxo-N-phenyl- apart is its unique sulfonamide group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C16H16N2O3S |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N,1-dimethyl-2-oxo-N-phenyl-3H-indole-5-sulfonamide |
InChI |
InChI=1S/C16H16N2O3S/c1-17-15-9-8-14(10-12(15)11-16(17)19)22(20,21)18(2)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Clave InChI |
ZKDYEEKUVKENCR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11050241.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11050243.png)
![(2E)-3-[(2,5-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11050249.png)
![7-(1,3-benzodioxol-5-ylmethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11050255.png)
![3-(2,5-Dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050268.png)
![4-bromo-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11050270.png)
![N-acetyl-N-[13-(methoxymethyl)-11-methyl-4-(2-methylpropyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]acetamide](/img/structure/B11050274.png)
![N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide](/img/structure/B11050277.png)

![(1S,2R,3aR)-2-(2-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11050283.png)
![9-(5-chloro-2-hydroxyphenyl)-14-oxa-3,7-dithia-5-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11050294.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11050295.png)

![N'-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11050307.png)